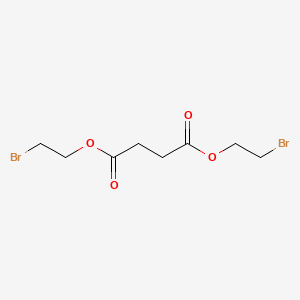

Bis(2-bromoethyl) butanedioate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

90085-84-0 |

|---|---|

Molecular Formula |

C8H12Br2O4 |

Molecular Weight |

331.99 g/mol |

IUPAC Name |

bis(2-bromoethyl) butanedioate |

InChI |

InChI=1S/C8H12Br2O4/c9-3-5-13-7(11)1-2-8(12)14-6-4-10/h1-6H2 |

InChI Key |

DSOPUQZZMOTWDF-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)OCCBr)C(=O)OCCBr |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Design

Strategies for the Esterification of Butanedioic Acid with Bromoalcohols

The synthesis of bis(2-bromoethyl) butanedioate, a diester of butanedioic acid and 2-bromoethanol (B42945), can be achieved through several esterification strategies. These methods involve the formation of ester linkages between the carboxylic acid groups of butanedioic acid and the hydroxyl groups of 2-bromoethanol.

Direct Esterification Routes and Reaction Conditions

Direct esterification, often referred to as Fischer esterification, is a primary method for synthesizing esters. quora.com This reaction typically involves heating a carboxylic acid and an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The reaction is reversible, and to drive it towards the formation of the ester, the removal of water, a byproduct, is often necessary. quora.com

For the synthesis of this compound, this would involve reacting butanedioic acid with two equivalents of 2-bromoethanol. The reaction conditions, such as temperature and catalyst choice, are crucial for optimizing the yield. The use of a dehydrating agent or distilling off the ester as it forms can enhance the reaction's efficiency. quora.comchemguide.co.uk

It is important to note that in reactions involving diacids like butanedioic acid, the formation of the monoester, 2-bromoethyl butanedioate, is statistically favored in the initial stages of the reaction. google.com Over time and with appropriate reaction conditions, the reaction proceeds to form the desired diester. google.com

Table 1: Factors Influencing Direct Esterification

| Factor | Description |

| Catalyst | Typically a strong acid like sulfuric acid to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic. quora.comchemguide.co.uk |

| Temperature | Heating is generally required to increase the reaction rate. chemguide.co.uk |

| Reactant Ratio | Using an excess of one reactant (usually the alcohol) can shift the equilibrium towards the product side. |

| Water Removal | Techniques like azeotropic distillation are used to remove water and drive the reaction to completion. quora.com |

Transesterification Pathways Involving this compound Precursors

Transesterification is another significant pathway for the synthesis of esters. This process involves the reaction of an existing ester with an alcohol in the presence of a catalyst to produce a new ester and a new alcohol. While direct searches did not yield specific examples of transesterification to produce this compound, the general principles of this reaction are well-established.

In a hypothetical transesterification approach, a simple dialkyl butanedioate, such as dimethyl butanedioate, could be reacted with 2-bromoethanol in the presence of an acid or base catalyst. The equilibrium would need to be shifted towards the formation of the desired this compound, likely by removing the more volatile byproduct, methanol.

Utilization of the Bis(2-bromoethyl) Moiety in Advanced Organic Synthesis

The bis(2-bromoethyl) functional group is a versatile building block in organic synthesis due to the presence of two reactive bromoethyl groups.

Employment as a Bifunctional Alkylating Agent

Compounds containing the bis(2-bromoethyl) moiety, such as bis(2-bromoethyl)amine (B3022162) and bis(2-bromoethyl) ether, are recognized as bifunctional alkylating agents. medchemexpress.com This reactivity stems from the two bromoethyl groups, which can undergo nucleophilic substitution reactions. These compounds can react with two nucleophilic sites, leading to the formation of cross-links. nih.gov

In a similar vein, this compound can be expected to act as a bifunctional alkylating agent. The two bromine atoms can be displaced by nucleophiles, allowing the butanedioate backbone to be incorporated into larger molecular structures. This property is valuable in the synthesis of various organic compounds and polymers. For instance, bifunctional alkylating agents are used in the development of cross-linked materials and in the synthesis of complex molecules where two points of attachment are required. cuni.czoncohemakey.com

Catalytic Systems and Optimization in Brominated Ester Synthesis

The synthesis of brominated esters often involves catalytic systems to enhance efficiency and selectivity. While specific catalysts for the direct synthesis of this compound were not detailed in the provided search results, general principles of catalytic esterification and bromination are applicable.

For the esterification step, catalysts like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-dialkylaminopyridines (DMAP) can be used for esterification under mild, non-acidic conditions. orgsyn.org Another approach involves the use of a dual catalyst system, such as HBr and ZnBr2, which has been shown to be effective in the synthesis of other brominated esters with few side reactions and high selectivity. google.com

For introducing bromine into a molecule, various brominating agents and catalytic systems are employed. N-bromosuccinimide (NBS) is a common reagent for α-bromination of carbonyl compounds, often in the presence of a catalyst like silica-supported sodium bicarbonate. researchgate.net

Table 2: Catalytic Approaches in Related Syntheses

| Reaction Type | Catalyst/Reagent | Application |

| Esterification | Dicyclohexylcarbodiimide (DCC)/4-Dialkylaminopyridine (DMAP) | Mild esterification of carboxylic acids and alcohols. orgsyn.org |

| Esterification | HBr/ZnBr2 | Dual catalyst system for the synthesis of α-brominated ethyl isobutyrate. google.com |

| Bromination | N-Bromosuccinimide (NBS)/Silica-supported NaHCO3 | α-Bromination of β-ketoesters and ketones. researchgate.net |

Mechanistic Aspects of Bond Formation in Analogous Compounds

The formation of the ester bond in this compound via direct esterification follows a well-understood nucleophilic acyl substitution mechanism. The process is initiated by the protonation of the carbonyl oxygen of butanedioic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of 2-bromoethanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation of the ester gives the final product and regenerates the acid catalyst.

The carbon-bromine bond formation in related syntheses, particularly in the bromination of organic molecules, can proceed through different mechanisms depending on the substrate and reagents. For instance, the bromination of alkenes with molecular bromine typically involves an electrophilic addition reaction, proceeding through a cyclic bromonium ion intermediate. sci-hub.se In radical bromination reactions, a bromine radical is generated, which then reacts with the organic substrate.

In the context of metal-catalyzed cross-coupling reactions, the formation of a carbon-halogen bond can occur through reductive elimination from a metal center. researchgate.netresearchgate.net For example, computational studies on nickel-catalyzed C-Br bond formation have shown mechanisms involving changes in the metal's oxidation state and spin multiplicity. researchgate.net While not directly applicable to the synthesis of this compound from butanedioic acid and 2-bromoethanol, these mechanisms are crucial in the broader context of synthesizing brominated organic compounds.

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Pathways Involving Bromine Centers

The primary alkyl bromide moieties in bis(2-bromoethyl) butanedioate are susceptible to nucleophilic attack, primarily proceeding through bimolecular (S(_N)2) or, under specific conditions, unimolecular (S(_N)1) pathways. The choice of mechanism is influenced by factors such as the nature of the nucleophile, solvent, and temperature. msu.eduvanderbilt.edulibretexts.org

The primary carbon centers attached to the bromine atoms in this compound strongly favor the S(_N)2 mechanism due to minimal steric hindrance. masterorganicchemistry.com In an S(_N)2 reaction, a nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (the bromide ion), leading to an inversion of stereochemistry if the carbon were chiral. vanderbilt.edu The reaction is bimolecular, meaning its rate depends on the concentrations of both the substrate and the nucleophile. libretexts.orgnih.gov

Table 1: Factors Favoring S(_N)2 Reactions at the Bromoethyl Groups

| Factor | Influence on this compound |

| Substrate Structure | Primary alkyl halide, minimal steric hindrance, favoring S(_N)2. masterorganicchemistry.com |

| Nucleophile | Strong nucleophiles (e.g., I, HS, CN) increase the reaction rate. vanderbilt.edu |

| Solvent | Polar aprotic solvents (e.g., acetone, DMSO) are preferred as they solvate the cation but not the nucleophile, enhancing its reactivity. |

| Leaving Group | Bromide is a good leaving group, facilitating the substitution. |

Under conditions that favor carbocation formation, such as in the presence of a strong Lewis acid or in a highly ionizing solvent, an S(_N)1 pathway might be accessible, though it is less likely for a primary alkyl halide. msu.edumasterorganicchemistry.com An S(_N)1 reaction is a two-step process involving the formation of a carbocation intermediate. Its rate is unimolecular, depending only on the substrate concentration. msu.edu

The presence of two reactive bromoethyl groups allows for the possibility of intramolecular cyclization if a suitable difunctional nucleophile is used. For example, reaction with a diamine or a diol could lead to the formation of macrocyclic structures. The efficiency of such cyclizations depends on factors like ring size, concentration (high dilution favors intramolecular reactions), and the nature of the template and nucleophile. nih.govtcichemicals.com

Elimination reactions (E1 and E2) are potential competing pathways, especially in the presence of strong, sterically hindered bases. An E2 reaction would involve the abstraction of a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of a vinyl ester. However, for primary alkyl halides like those in this compound, substitution is generally favored over elimination unless a bulky, non-nucleophilic base is employed. masterorganicchemistry.com

Reactions at the Ester Linkage of this compound

The ester functional groups are key reactive sites, primarily undergoing nucleophilic acyl substitution.

Ester hydrolysis, the cleavage of the ester bond to yield a carboxylic acid and an alcohol, can be catalyzed by either acid or base. ucoz.comchemistrysteps.com

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon. chemistrysteps.com The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the 2-bromoethoxide leaving group. The resulting carboxylic acid is deprotonated by the base, driving the reaction to completion. ucoz.comchemistrysteps.com The rate is dependent on the concentration of both the ester and the base. epa.gov

Acid-Catalyzed Hydrolysis: This is a reversible process that begins with the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. chemistrysteps.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the formation of butanedioic acid and 2-bromoethanol (B42945). ucoz.com

Transesterification, the exchange of the alcohol portion of an ester, can also occur under acidic or basic conditions when another alcohol is present in the reaction mixture.

The carbonyl carbons of the ester groups are electrophilic and can be attacked by a variety of nucleophiles besides hydroxide and alkoxides. This includes reactions with:

Amines (Aminolysis): Reaction with ammonia (B1221849) or primary/secondary amines can yield the corresponding amides.

Organometallic Reagents: Reagents like Grignards or organolithiums can add to the carbonyl group. Typically, two equivalents of the organometallic reagent will add, first forming a ketone which then reacts further to produce a tertiary alcohol after workup.

The reactivity of the carbonyl group is influenced by the electron-withdrawing effect of the bromoethyl groups, which can slightly enhance the electrophilicity of the carbonyl carbon. amelica.org

Radical Reactions and Their Potential for Functionalization

The carbon-bromine bond in this compound can undergo homolytic cleavage to form alkyl radicals, which can then participate in various functionalization reactions. This can be initiated by heat, light, or a radical initiator. researchgate.netrsc.org These radical intermediates open up pathways for C-C and C-heteroatom bond formation. nih.govnih.govvt.edu

Table 2: Potential Radical Reactions of this compound

| Reaction Type | Description |

| Atom Transfer Radical Polymerization (ATRP) | The bromoethyl groups could potentially act as initiators for the controlled polymerization of various monomers. |

| Radical Cyclization | If a radical is generated at one end of the molecule, it could potentially add to an internal double bond if one were present in a modified version of the molecule. rsc.org |

| Reductive Dehalogenation | Treatment with a radical reducing agent, such as tributyltin hydride, would replace the bromine atoms with hydrogen atoms. |

The generation of a radical from a C-H bond via hydrogen atom transfer (HAT) is another possibility for functionalization, allowing for the introduction of new groups at positions other than the bromine-bearing carbons. researchgate.netrsc.org

Electrophilic and Redox Transformations

Detailed research findings and specific data regarding the electrophilic and redox transformations of this compound are not extensively available in the public scientific literature. The reactivity of this compound is inferred from the general chemical behavior of its constituent functional groups: the bromoalkane moieties and the succinate (B1194679) ester core.

The presence of two primary bromoethyl groups suggests that the molecule is susceptible to nucleophilic substitution and elimination reactions. The carbon-bromine bond is polarized, rendering the carbon atom electrophilic and a target for nucleophiles.

Redox transformations would likely involve the bromoalkane portions of the molecule. The bromine atoms can be reduced, typically with a single electron transfer to form a radical anion, which then fragments to a bromide ion and an alkyl radical. Oxidation of the bromoalkane is also a possibility, though less common. The succinate ester portion is generally stable to mild oxidizing and reducing agents but can be reduced under more forcing conditions.

Polymer Science and Macromolecular Engineering

Bis(2-bromoethyl) Butanedioate as a Monomer in Polymer Synthesis

The bifunctional nature of this compound, stemming from its ester linkages and terminal bromine atoms, enables its use as a monomer in different polymerization strategies to create diverse polymer architectures.

Step-Growth Polymerization for Linear Polyesters

Step-growth polymerization is a fundamental process where bifunctional or multifunctional monomers react to form dimers, oligomers, and eventually long-chain polymers. wikipedia.org Polyesters, a major class of polymers produced this way, are typically synthesized through the reaction of a dicarboxylic acid (or its derivative) with a diol. libretexts.orgmdpi.com

This compound can be conceptualized as a monomer for creating functional linear polyesters. In a typical polyesterification reaction, this compound could react with a diol. However, the primary reactive sites for forming the polyester (B1180765) backbone would be the ester groups via transesterification, which is less common than using a diacid/diol pair. A more feasible approach involves synthesizing a polymer where the butanedioate unit is part of the main chain, and the bromoethyl groups are pendant functionalities. For this, butanedioic acid (succinic acid) would be polymerized with a diol containing bromo-functionality.

Alternatively, if this compound were to be used directly, it could undergo polycondensation with a dicarboxylate salt. In this scenario, the bromoethyl groups would react via nucleophilic substitution to form the polyester backbone. The challenge in these reactions is the high reactivity of the alkyl bromide, which can lead to side reactions under typical polycondensation conditions. Careful selection of reaction conditions is crucial to favor the desired step-growth mechanism and form a linear polymer with pendant reactive sites. scilit.com

Condensation Polymerization for Network Structures

The creation of polymer networks, or thermosets, involves forming cross-links between linear polymer chains to create a three-dimensional structure. The two bromoethyl groups in this compound make it an excellent candidate for creating such networks, typically in a two-step process.

First, a linear polymer is synthesized using a method that incorporates the this compound units, leaving the bromoethyl groups as pendant side chains. This linear prepolymer can then be cross-linked in a second step. The pendant alkyl bromide groups are susceptible to nucleophilic substitution reactions. By adding a multifunctional nucleophile, such as a diamine, triamine, or dithiol, covalent bonds can be formed between different polymer chains. itu.edu.tr This process, known as curing or vulcanization, transforms the soluble, fusible linear polymer into an insoluble and infusible network solid. The density of cross-links, and thus the mechanical and thermal properties of the final material, can be controlled by the initial concentration of this compound units in the prepolymer. tue.nl

Controlled Polymerization Techniques and Architectures

Controlled polymerization techniques offer precise control over molecular weight, polydispersity, and polymer architecture. The reactive bromine atoms of this compound allow it to be integrated into these advanced polymerization schemes.

Application in Atom Transfer Radical Polymerization (ATRP) as an Initiator or Monomer

Atom Transfer Radical Polymerization (ATRP) is a powerful controlled radical polymerization method that relies on the reversible activation of a dormant species, typically an alkyl halide, by a transition metal complex. cmu.edu The carbon-bromine bonds in the bromoethyl groups are effective initiating sites for ATRP. cmu.edu

As a bifunctional initiator, a single molecule of this compound can initiate the growth of two polymer chains simultaneously, extending outwards from its central butanedioate core. This leads to the formation of a telechelic polymer with a well-defined structure and the initiator fragment located at the center of the chain. This approach is valuable for creating block copolymers or polymers with specific end-group functionalities.

While not a conventional vinyl monomer, this compound can be used as a "functional monomer" in a broader sense. It can be incorporated into a polymer backbone through step-growth polymerization, as described previously. The resulting polyester, now decorated with multiple bromoethyl pendant groups, can act as a macroinitiator for ATRP. This "grafting from" approach allows for the synthesis of graft copolymers, where side chains of a different polymer are grown from the polyester backbone, leading to complex and highly functional materials. researchgate.net

Integration into Hyperbranched and Dendritic Macromolecules

Hyperbranched and dendritic polymers are subclasses of dendritic macromolecules characterized by their highly branched, three-dimensional architectures and a high density of terminal functional groups. nih.govfu-berlin.de

Hyperbranched polymers are typically synthesized in a one-pot reaction from ABₓ-type monomers. rsc.orguc.pt While this compound is not an AB₂ monomer itself, it can be used as an A₂-type monomer in conjunction with a Bₓ (x ≥ 3) monomer, such as a triamine or trialcohol. In this "A₂ + B₃" approach, the polycondensation reaction leads to the formation of a hyperbranched structure. The reaction proceeds through the nucleophilic attack of the B groups (e.g., amines) on the A groups (the bromoethyl moieties), resulting in a highly branched polymer with numerous focal points and terminal groups. frontiersin.orgnih.govdntb.gov.ua

In the synthesis of dendrimers, which have a perfectly branched and layered structure, this compound could serve as a generation-0 core molecule. researchgate.net Dendritic wedges, or dendrons, could be attached to the two bromoethyl functional points. Subsequent generations of the dendrimer would be built outwards from this central core, with each reaction step adding a new layer of branching units. diva-portal.orgnih.gov

| Polymer Architecture | Role of this compound | Co-reactant Type | Polymerization Method |

| Linear Polymer | Functional Monomer | Dicarboxylate Salt | Step-Growth (Nucleophilic Substitution) |

| Network Polymer | Cross-linking Agent (in prepolymer) | Multifunctional Nucleophile | Post-polymerization Cross-linking |

| Telechelic Polymer | Bifunctional Initiator | Vinyl Monomers | Atom Transfer Radical Polymerization (ATRP) |

| Graft Copolymer | Macroinitiator (after initial polymerization) | Vinyl Monomers | "Grafting From" via ATRP |

| Hyperbranched Polymer | A₂ Monomer | Bₓ Monomer (x ≥ 3) | Step-Growth Polycondensation |

| Dendrimer | Core Molecule (Generation 0) | Dendritic Wedges | Divergent Dendrimer Synthesis |

Post-Polymerization Modification of Polymers Containing this compound Units

One of the most significant advantages of incorporating this compound into a polymer is the potential for post-polymerization modification. nih.govwiley-vch.dersc.org This strategy involves chemically altering the polymer after it has been synthesized, allowing for the introduction of a wide array of functionalities that might not be compatible with the initial polymerization conditions. cmu.edu

Polymers containing the pendant bromoethyl groups are ideal substrates for nucleophilic substitution reactions. libretexts.orggatech.edu The bromine atom is a good leaving group and can be readily displaced by a variety of nucleophiles. rsc.org This allows for the transformation of the bromoethyl group into numerous other chemical moieties. For example, reaction with sodium azide (B81097) yields an azido-functionalized polymer, which can then undergo "click" chemistry reactions. Treatment with amines leads to aminated polymers, which can alter solubility or introduce pH-responsive behavior. Other nucleophiles like thiols, cyanides, and carboxylates can also be used to attach a diverse range of functional groups. mdpi.com This chemical versatility makes polymers derived from this compound highly adaptable platforms for creating advanced functional materials.

| Nucleophile | Resulting Functional Group | Potential Application |

| Sodium Azide (NaN₃) | Azide (-N₃) | "Click" chemistry, bioconjugation |

| Ammonia (B1221849) (NH₃) or Primary/Secondary Amines | Amine (-NH₂, -NHR, -NR₂) | pH-responsive materials, metal chelation |

| Sodium Thiolate (NaSR) | Thioether (-SR) | High refractive index materials, nanoparticle stabilization |

| Sodium Cyanide (NaCN) | Nitrile (-CN) | Precursor for other functional groups (e.g., carboxylic acids) |

| Sodium Carboxylate (NaOOCR) | Ester (-OOCR) | Modifying polarity and solubility |

| Sodium Hydroxide (B78521) (NaOH) | Hydroxyl (-OH) | Hydrophilic modification, sites for further esterification |

Chemical Transformations of Pendant Bromide Functionalities

The pendant bromoalkyl groups on the polyester backbone are amenable to a variety of nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. A prominent example of this is the transformation of the bromide to an azide group.

In a study involving copolyesters of 1,4-butanediol (B3395766) with bromosuccinic acid and methylsuccinic acid, the pendant bromo groups were successfully converted to azide functionalities. researchgate.net This azidation was carried out at room temperature in N,N-dimethylformamide using sodium azide. researchgate.net The resulting azidopolyesters are highly versatile intermediates that can undergo further "click" chemistry reactions or be used in photo-crosslinking applications. researchgate.net

The efficiency of such substitution reactions is a key area of investigation. For instance, in the azidation of poly(butylene bromosuccinate-co-butylene methylsuccinate), a 65% conversion to the azide was achieved, with a competing dehydrobromination reaction also occurring in 35% of the cases. researchgate.net However, by modifying the polymer backbone to poly(butylene bromoadipate-co-butylene methylsuccinate), the azidation proceeded to near completion without the dehydrobromination side reaction. researchgate.net

This highlights the tunability of the polymer backbone to optimize specific chemical transformations. The general scheme for the nucleophilic substitution of a pendant bromide with an azide is a well-established method for introducing this highly useful functional group. masterorganicchemistry.com The azide ion is recognized as an excellent nucleophile for SN2 reactions, readily displacing halides like bromide from alkyl chains. masterorganicchemistry.com

| Reactant Polymer | Reagent | Solvent | Temperature | Outcome | Reference |

| Poly(butylene bromosuccinate-co-butylene methylsuccinate) | Sodium Azide (NaN₃) | N,N-dimethylformamide | Room Temperature | 65% Azidation, 35% Dehydrobromination | researchgate.net |

| Poly(butylene bromoadipate-co-butylene methylsuccinate) | Sodium Azide (NaN₃) | N,N-dimethylformamide | Room Temperature | >99% Azidation | researchgate.net |

Cross-linking Reactions and Network Formation

The reactive nature of the pendant bromide functionalities, or their derivatives, can be exploited to induce cross-linking, leading to the formation of robust polymer networks. These networks exhibit enhanced thermal and mechanical properties compared to their linear counterparts.

One approach to cross-linking involves the use of the azido-functionalized polyesters described previously. These polymers can be photo-crosslinked by exposure to ultraviolet (UV) radiation. researchgate.net The energetic azide groups can form highly reactive nitrene intermediates upon UV irradiation, which can then react with adjacent polymer chains to form cross-links. nih.gov This method allows for the spatial and temporal control of network formation, which is advantageous in applications such as photolithography. researchgate.net

Direct cross-linking through the bromide functionalities is also a viable strategy. Bifunctional nucleophiles or other cross-linking agents can react with the pendant bromides on different polymer chains, effectively tying them together to form a network. While specific examples for brominated PBS are not extensively detailed in the available literature, the principle is a fundamental concept in polymer chemistry.

The formation of these networks can significantly alter the material's properties. For instance, cross-linking generally leads to an increase in the glass transition temperature (Tg) and improved mechanical strength, at the cost of reduced ductility. The degree of cross-linking can be controlled by the concentration of the brominated monomer in the initial copolymerization, allowing for the fine-tuning of the final material's properties.

Development of Polymer Composites and Nanocomposites

Functionalized polyesters with pendant bromide groups offer significant advantages in the development of advanced polymer composites and nanocomposites. The reactive bromide sites can be used to covalently bond the polymer matrix to fillers or reinforcing agents, leading to improved interfacial adhesion and enhanced material performance.

This "grafting from" approach allows for the growth of polymer chains directly from the surface of nanoparticles or fibers that have been functionalized with an appropriate initiator. Conversely, the pendant bromides on the polyester can be used to "graft to" functionalized fillers.

For example, cellulose (B213188) nanoparticles have been surface-grafted with poly(butylene succinate) to create matrix-adapted fillers for sustainable composites. nih.govrsc.org While this study did not specifically use a brominated PBS, the principle of grafting to improve compatibility and performance is directly applicable. The pendant bromide groups would provide ideal sites for initiating such grafting reactions or for coupling with functionalized cellulose, leading to a strong covalent interface between the matrix and the filler.

The incorporation of nanofillers such as organomodified clays (B1170129) into a PBS matrix has been shown to create nanocomposites with enhanced barrier and mechanical properties. researchgate.net The presence of reactive groups on the polymer, such as the pendant bromides, could further enhance the dispersion and interaction of these nanofillers within the matrix, leading to even greater improvements in material performance. By functionalizing the clay platelets with groups that can react with the bromides, a covalently linked nanocomposite can be formed, maximizing the reinforcing effect of the filler.

The development of such composites and nanocomposites is crucial for expanding the applications of biodegradable polyesters like PBS into more demanding areas, including high-performance packaging, automotive components, and biomedical devices. researchgate.net

Advanced Materials Applications and Functional Design

Integration into Flame Retardant Materials Research

The presence of bromine in the molecular structure of Bis(2-bromoethyl) butanedioate positions it as a candidate for research in flame retardant materials. Brominated flame retardants (BFRs) are a well-established class of chemicals added to combustible materials to meet fire safety standards. mst.dk

The design of BFRs is highly specific to the polymer system they are intended to protect. bsef.com A fundamental principle is the inclusion of bromine, which is a more effective fire retardant than chlorine. env-health.org BFRs can be categorized as either additive or reactive. europa.eu Additive BFRs are physically mixed with the polymer, whereas reactive BFRs are chemically incorporated into the polymer backbone. europa.eusfei.org This chemical bonding makes reactive BFRs less likely to leach from the material over time. Given its two bromoethyl groups, this compound could theoretically be utilized as a reactive flame retardant, polymerizing with other monomers to form a fire-resistant polymer. The selection of a BFR depends on factors like thermal stability, compatibility with the host polymer, and the desired level of fire resistance. bsef.comenv-health.org

Flame retardants function by interfering with the combustion cycle, which can occur through physical or chemical means in either the solid (condensed) phase or the gas phase. crepim.com

Gas Phase Mechanism : This is the primary mode of action for halogenated flame retardants. crepim.com During combustion, the C-Br bonds cleave, releasing bromine radicals into the gas phase. These radicals interfere with the high-energy hydrogen and hydroxyl radicals that propagate the fire's chain reaction, effectively quenching the flame. nih.gov

Condensed Phase Mechanism : This mechanism involves the flame retardant altering the polymer's decomposition pathway. researchgate.net It can promote the formation of a carbonaceous char layer on the material's surface, which acts as an insulating barrier, reducing the transfer of heat and slowing the release of flammable gases that fuel the fire. crepim.comresearchgate.net Other condensed phase actions include cooling effects from endothermic degradation of the retardant or dilution of flammable gases. crepim.com

While this compound contains bromine, suggesting potential for gas-phase activity, specific research detailing its performance and mechanism as a flame retardant in polymeric systems is not extensively documented in available literature.

Role in the Design of Chemical Linkers and Bio-Conjugates

The linear structure of this compound, with reactive groups at both ends, makes it a candidate for use as a chemical linker. Linkers are crucial components in modern chemical biology and materials science, serving to connect different molecular units. americanpharmaceuticalreview.com

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic agents designed to degrade specific target proteins within cells. nih.gov These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target protein, and the other recruits an E3 ubiquitin ligase. medchemexpress.com This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov

The linker's composition, length, and flexibility are critical, as they affect the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. medchemexpress.com While various linkers are used, including alkyl chains and polyethylene (B3416737) glycol (PEG) units, a structurally related compound, Bis(2-bromoethyl) ether, has been identified as an alkyl chain-based PROTAC linker. glpbio.comchemsrc.commedchemexpress.com However, it is important to distinguish this ether-based linker from this compound, which possesses a butanedioate (ester) core. The ester linkages in this compound could potentially offer a biodegradable characteristic to a PROTAC, a feature of interest in drug design. At present, the direct application of this compound in the synthesis of PROTACs is not described in the reviewed literature.

Supramolecular chemistry involves the assembly of molecules into larger, organized structures through non-covalent interactions. mdpi.com Macrocycles are key components in this field, used to construct complex systems like molecular machines and novel materials. mdpi.comd-nb.info

Bismacrocycles, which consist of two macrocyclic units connected by a linking fragment, are a subject of growing interest. mdpi.com The linker plays a definitive role in the final properties and host-guest interactions of the resulting assembly. nih.gov The structure of this compound, featuring a defined spacer and two reactive alkyl halide ends, makes it a plausible candidate for synthesizing bismacrocycles. The bromoethyl groups can undergo nucleophilic substitution reactions with functional groups on two separate macrocycles, covalently linking them. While specific examples utilizing this compound for this purpose are not detailed in current research, the general strategy is well-established in the construction of complex supramolecular architectures. nih.gov

Exploration in Other Functional Materials

Beyond the specific areas of flame retardants and bioconjugates, the chemical nature of this compound allows for its theoretical application in other functional materials. Its bifunctional alkylating capability makes it a potential cross-linking agent for polymers containing nucleophilic groups. This cross-linking can enhance the mechanical properties and thermal stability of materials.

Furthermore, it could serve as a monomer in polycondensation reactions. The ester groups within its butanedioate backbone are susceptible to hydrolysis, suggesting that polymers synthesized from this monomer could exhibit biodegradable properties. This is a highly desirable feature for materials used in biomedical applications or for creating more environmentally benign plastics. Its classification as a pharmaceutical intermediate for antineoplastics also points towards its utility in specialized chemical synthesis, although this falls outside the direct scope of materials science. echemi.com

Adsorption and Separation Materials

The development of efficient adsorption and separation materials is critical for applications ranging from industrial purification processes to environmental remediation. The efficacy of these materials hinges on properties such as high surface area, specific pore structures, and tailored surface chemistry to achieve selective binding of target molecules. nih.govresearchgate.net this compound serves as a valuable cross-linking agent in the synthesis of porous polymer networks designed for these purposes.

During polymerization, the two terminal bromine atoms of this compound can undergo nucleophilic substitution reactions with functional groups (such as amines or hydroxyls) on other monomer units or polymer chains. cmu.edu This reaction forms stable covalent bonds, creating a robust, three-dimensional polymer network. The resulting cross-linked structure provides the material with enhanced mechanical integrity and chemical stability, which are essential for long-term use in demanding separation environments. ebeammachine.com

The structure of the this compound cross-linker itself contributes to the functional properties of the adsorbent. The flexible four-carbon chain of the butanedioate moiety and the ester linkages introduce a degree of polarity into the polymer matrix. This polarity can facilitate selective adsorption of polar analytes through dipole-dipole interactions or hydrogen bonding. acs.org By carefully controlling the ratio of the cross-linker to the primary monomers, it is possible to tune the pore size, surface area, and hydrophobicity of the final material, thereby optimizing it for specific separation tasks, such as the selective removal of contaminants from aqueous solutions or the separation of valuable compounds in industrial streams. researchgate.net

Table 1: Potential Properties of Adsorbent Resins Cross-linked with this compound

| Property | Description | Anticipated Advantage |

|---|---|---|

| Network Structure | Three-dimensional, covalently cross-linked polymer matrix. | High mechanical strength and insolubility in common solvents. ebeammachine.com |

| Porosity | Tunable micro- and mesoporous structure. | High surface area for increased adsorption capacity. researchgate.net |

| Surface Chemistry | Presence of ester functional groups from the butanedioate backbone. | Enhanced selectivity towards polar molecules via hydrogen bonding and dipole-dipole interactions. acs.org |

| Chemical Stability | Stable covalent network formed by C-N or C-O bonds. | Resistance to degradation in various chemical environments, allowing for regeneration and reuse. |

Functional Coatings and Surface Modifications

In the field of material science, functional coatings are applied to surfaces to enhance properties such as durability, chemical resistance, and biocompatibility. This compound is an effective agent for creating such high-performance coatings, primarily through its role as a cross-linker in polymer formulations like acrylics and epoxies. european-coatings.comgoogle.com

When incorporated into a liquid coating formulation, the compound remains relatively inert until a curing process is initiated, often by heat or a chemical catalyst. During curing, the bromoethyl groups react with nucleophilic sites within the polymer binder, such as hydroxyl or amine groups, to form a densely cross-linked network. google.comgoogleapis.com This three-dimensional structure significantly restricts the mobility of polymer chains, transforming the liquid film into a hard, durable, and chemically resistant solid coating. ebeammachine.com The resulting finish exhibits improved resistance to abrasion, solvents, and environmental degradation. ebeammachine.com

Beyond bulk coating formulations, this compound is also utilized for direct surface modification. Surfaces containing nucleophilic functional groups (e.g., hydroxyl- or amine-functionalized self-assembled monolayers) can be treated with a solution of this compound. One of the bromoethyl groups can react to covalently graft the molecule onto the surface. The second bromoethyl group remains available for subsequent reactions, allowing for the attachment of other functional molecules. This "tethering" strategy is a powerful tool for designing surfaces with specific functionalities. Furthermore, the ester bonds within the molecule's backbone are susceptible to enzymatic or chemical hydrolysis, which can be exploited to create degradable or stimuli-responsive coatings and surface modifications. researchgate.netresearchgate.net

Table 2: Research Findings on Properties of Coatings Cross-linked with Bifunctional Agents

| Property Enhanced | Mechanism of Improvement | Typical Application |

|---|---|---|

| Hardness & Durability | Formation of a rigid 3D polymer network restricts molecular motion. ebeammachine.com | Protective coatings for industrial equipment and automotive parts. |

| Chemical Resistance | The dense network acts as a barrier, preventing the diffusion of solvents and corrosive chemicals. ebeammachine.com | Linings for chemical storage tanks, industrial flooring. google.com |

| Thermal Stability | Increased energy is required to break down the covalently bonded network structure. | High-temperature coatings for electronics and aerospace components. |

| Adhesion | Cross-linking can reduce internal stresses and improve bonding to the substrate. | Adhesives and sealants for construction and manufacturing. polysciences.com |

Environmental Fate and Degradation Studies

Persistence and Environmental Distribution of Brominated Esters

Brominated flame retardants (BFRs) and other brominated compounds have been noted for their potential persistence and widespread distribution in the environment. acs.orgctfassets.net Their entry into ecosystems often occurs through industrial emissions and the lifecycle of consumer products. ctfassets.netnih.gov

The movement and ultimate sinks of brominated esters in the environment are governed by their physicochemical properties. Generally, many novel brominated flame retardants (NBFRs) exhibit source-dependent distribution. gdut.edu.cn Once released, they can enter aquatic environments through various point and non-point sources. gdut.edu.cn Due to their chemical nature, many BFRs preferentially adsorb to sludge and sediments, which act as major environmental sinks. gdut.edu.cn Some BFRs have also been detected in remote areas like the Arctic, which indicates their potential for long-range atmospheric transport. acs.org

In terrestrial systems, bromine concentrations are influenced by proximity to marine environments, with levels tending to decrease further from coastlines. nih.gov However, industrial activities, such as the use of BFRs, can lead to elevated local concentrations. nih.gov For a compound like Bis(2-bromoethyl) butanedioate, its ester structure may confer some degree of water solubility, but the presence of bromine atoms increases its molecular weight and potential for adsorption to organic matter in soil and sediment. The partitioning behavior of organophosphate esters (OPEs), another class of flame retardants, has been shown to be complex, with particle-bound transport being a significant determinant of their movement in aquatic systems, especially during runoff events. rsc.org

Bioaccumulation, the process by which a chemical is taken up by an organism from all environmental sources, is a significant concern for persistent organic pollutants. gdut.edu.cn For many BFRs, strong hydrophobic characteristics and resistance to metabolic breakdown contribute to high bioaccumulation potential. gdut.edu.cn Studies on polybrominated diphenyl ethers (PBDEs) and other NBFRs have shown they can accumulate in the tissues of living organisms, particularly in lipids. researchgate.net

The potential for bioaccumulation and biomagnification of this compound can be inferred from structurally similar compounds, such as brominated phthalate (B1215562) esters. For example, bis(2-ethylhexyl) tetrabromophthalate (TBPH), an additive flame retardant, has been studied for its environmental behavior. nih.govepa.gov Research on various aquatic food webs has demonstrated that some BFRs can biomagnify, meaning their concentration increases at successively higher levels in the food chain. researchgate.netbohrium.com However, this ability is often strongly species-dependent. researchgate.net The biotransformation of the compound within an organism plays a crucial role; rapid metabolism can reduce bioaccumulation potential. nih.gov

Table 1: Bioaccumulation Factors (BAF) and Trophic Magnification Factors (TMF) for Selected Brominated Flame Retardants This table presents data for structural analogs to infer the potential behavior of this compound.

| Compound | Organism/Food Web | Parameter | Value | Reference |

|---|---|---|---|---|

| Polybrominated Diphenyl Ethers (PBDEs) | Freshwater Food Web (Taihu Basin) | Trophic Magnification Factor (TMF) | > 1 for most congeners | bohrium.com |

| Decabromodiphenyl ether (BDE-209) | Aquatic Organisms | Bioaccumulation Factor (BSAF) | High bioaccumulation observed | bohrium.com |

| Decabromodiphenyl Ethane (DBDPE) | Lake Winnipeg Food Web | Biomagnification | Positive linear relationship with trophic level | researchgate.net |

| Decabromodiphenyl Ethane (DBDPE) | Various Aquatic Organisms | Biomagnification Factor (BMF) | 1.6 - 9.2 (species-dependent) | researchgate.net |

Mechanistic Aspects of Degradation Pathways

The persistence of a chemical in the environment is determined by its susceptibility to degradation processes, which can be categorized as either abiotic (non-biological) or biotic (biological).

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes such as hydrolysis and photolysis. encyclopedia.pub

Hydrolysis: For an ester like this compound, hydrolysis is a primary abiotic degradation pathway. This chemical reaction involves the cleavage of the ester bonds by water. encyclopedia.pub In the environment, this would break the molecule down into its constituent parts: butanedioic acid (succinic acid) and two molecules of 2-bromoethanol (B42945). The rate of hydrolysis can be influenced by environmental factors such as pH and temperature. For instance, tetrabromophthalic anhydride, a related compound, is known to hydrolyze quickly to tetrabromophthalic acid in the environment. epa.gov

Photolysis: Photolysis is degradation caused by the absorption of light energy, particularly UV radiation from the sun. encyclopedia.pub For some organic compounds, this can be a significant degradation pathway. While specific photolysis data for this compound is not readily available, the carbon-bromine bond can be susceptible to photolytic cleavage. This process could potentially lead to the formation of radicals and subsequent degradation products.

Microorganisms play a critical role in the breakdown of organic pollutants in the environment. researchgate.net The biotic degradation of this compound would likely proceed in a stepwise manner, involving the cleavage of the ester bonds followed by the removal of the bromine atoms.

The initial and most crucial step in the microbial biotransformation of this compound is the hydrolysis of its ester linkages. This process is catalyzed by a broad group of microbial enzymes known as carboxyl esterases (EC 3.1.1.x). oup.com These enzymes are widely distributed in microorganisms and function to cleave ester bonds, often to utilize the resulting components as carbon sources. oup.com Studies on other brominated esters, such as 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB), have shown that they can be metabolized by esterases to form the corresponding brominated acid (in that case, tetrabromobenzoic acid). nih.gov This suggests a similar pathway for this compound, where microbial esterases would hydrolyze it to butanedioic acid and 2-bromoethanol.

Following the initial ester hydrolysis, the resulting 2-bromoethanol intermediate contains a carbon-bromine bond that can be targeted by another class of enzymes called dehalogenases. rcsb.org These enzymes are vital for the bioremediation of halogenated pollutants as they catalyze the cleavage of carbon-halogen bonds. nih.govmdpi.com There are several known enzymatic dehalogenation mechanisms:

Hydrolytic Dehalogenation: This involves the replacement of a halogen atom with a hydroxyl group from a water molecule.

Reductive Dehalogenation: In this process, the halogen atom is replaced by a hydrogen atom. This is a key mechanism in anaerobic environments. rcsb.org

Oxygenolytic Dehalogenation: This mechanism, catalyzed by mono- or dioxygenases, incorporates one or two oxygen atoms into the substrate, leading to the removal of the halogen. mdpi.com

Bacteria possess a variety of dehalogenases that can act on different halogenated compounds, including bromoalkanes. mdpi.comgenome.jp The action of these enzymes on 2-bromoethanol would remove the bromine atom, forming the non-halogenated and more readily biodegradable compound, ethylene (B1197577) glycol. The complete biotic degradation of this compound is therefore a multi-step process involving the synergistic action of different types of microbial enzymes.

Biotic Degradation Mechanisms and Microbial Biotransformation

Microbial Ester Hydrolysis and Further Catabolism

The environmental fate of this compound is largely dictated by microbial activity, which initiates its degradation through the cleavage of its ester bonds. This initial step is a hydrolysis reaction, a common metabolic process for a wide variety of microorganisms. psiberg.comlibretexts.orgucoz.com

Esterase enzymes present in diverse microbial populations are responsible for catalyzing the hydrolysis of the ester linkages in this compound. This enzymatic action results in the formation of butanedioic acid (also known as succinic acid) and two molecules of 2-bromoethanol. The general mechanism involves the nucleophilic attack of water on the carbonyl carbon of the ester group, leading to the breaking of the ester bond. testbook.compressbooks.pub This process can be influenced by environmental pH, with base-catalyzed hydrolysis often proceeding to completion as the resulting carboxylic acid is converted to its salt. ucoz.com

Table 1: Products of Microbial Ester Hydrolysis of this compound

| Initial Compound | Enzyme | Products of Hydrolysis |

| This compound | Esterase | Butanedioic acid, 2-Bromoethanol |

Following the initial hydrolysis, the resulting products, butanedioic acid and 2-bromoethanol, undergo further microbial catabolism.

Catabolism of Butanedioic Acid (Succinate):

Butanedioic acid is a common metabolite and can be readily utilized by a vast range of microorganisms. mdpi.comnih.gov It is a key intermediate in the tricarboxylic acid (TCA) cycle, a central metabolic pathway for energy production in aerobic organisms. nih.govnih.gov Bacteria can uptake succinate (B1194679) and integrate it directly into the TCA cycle, where it is oxidized to fumarate (B1241708) by the enzyme succinate dehydrogenase. nih.gov This process generates reducing equivalents (such as FADH2) that are used in the electron transport chain to produce ATP.

In some microorganisms, particularly under anaerobic conditions or when simple sugars are scarce, the glyoxylate (B1226380) cycle can be employed to utilize C2 compounds like acetate, which can be derived from the breakdown of larger molecules. wikipedia.org The glyoxylate cycle can convert acetyl-CoA to succinate, highlighting the central role of succinate in microbial carbon metabolism. wikipedia.org The co-catabolism of succinate with other compounds, such as arginine, has also been shown to drive energy-intensive processes like symbiotic nitrogen fixation. embopress.org

Catabolism of 2-Bromoethanol:

The degradation of 2-bromoethanol involves the critical step of dehalogenation, the removal of the bromine atom. This is a common feature in the microbial breakdown of halogenated organic compounds. mdpi.comresearchgate.net While specific enzymes for 2-bromoethanol are not extensively documented in the provided search results, the general mechanisms for dehalogenation of aliphatic compounds are well-established. These can include:

Hydrolytic dehalogenation: A haloalkane dehalogenase can replace the bromine atom with a hydroxyl group, forming ethylene glycol.

Oxidative dehalogenation: The alcohol group can be oxidized to an aldehyde (bromoacetaldehyde), followed by dehalogenation.

Once dehalogenated, the resulting non-halogenated aliphatic compound (e.g., ethylene glycol or acetaldehyde) can be readily assimilated into central metabolic pathways. For example, ethylene glycol can be oxidized to glyoxylate, which can then enter the glyoxylate cycle or other metabolic routes.

Remediation Strategies for Contaminated Environments

The contamination of soil and groundwater with this compound necessitates effective remediation strategies. Given its chemical nature as a halogenated ester, a combination of biological and physicochemical methods can be considered.

Bioremediation:

Bioremediation leverages the metabolic capabilities of microorganisms to degrade contaminants into less harmful substances. mdpi.com For environments contaminated with this compound, bioremediation would rely on the microbial processes of ester hydrolysis and dehalogenation as described in the previous section. Two main bioremediation approaches are applicable:

Biostimulation: This strategy involves stimulating the existing native microbial populations in the contaminated site by adding nutrients and electron acceptors (like oxygen for aerobic degradation). oup.com This enhances the growth and activity of indigenous microorganisms capable of degrading the contaminant. For instance, the addition of nutrients has been shown to enhance the degradation of polyethylene (B3416737) succinate, a related polyester (B1180765). oup.com

Bioaugmentation: If the native microbial community lacks the necessary degradative capabilities, this approach involves introducing specific microorganisms or microbial consortia known to be effective in degrading the target compound or similar chemicals. oup.com This could involve bacteria with high esterase and dehalogenase activities.

Physicochemical Remediation:

In cases of high contamination levels or where bioremediation is slow, physicochemical methods can be employed.

Soil Washing: This ex-situ technique involves excavating the contaminated soil and washing it with a suitable solution to extract the contaminants. ku.dk For hydrophobic organic compounds, surfactants can be added to the washing solution to enhance the solubility and removal of the contaminant. mdpi.com

Chemical Dehalogenation: Ex-situ chemical dehalogenation can be used to treat excavated soils or sludges. tpsgc-pwgsc.gc.ca This can involve processes like base-catalyzed decomposition, where the contaminated material is heated with a reagent like sodium bicarbonate, or treatment with alkaline polyethylene glycol to replace the halogen atoms. tpsgc-pwgsc.gc.ca

Advanced Oxidation Processes (AOPs): While not explicitly detailed for this compound in the search results, AOPs are a class of remedial technologies that generate highly reactive radicals (like hydroxyl radicals) to oxidize and destroy a wide range of organic contaminants. These could potentially be effective for the degradation of this compound.

Table 2: Potential Remediation Strategies for this compound Contamination

| Remediation Strategy | Type | Description |

| Biostimulation | In-situ/Ex-situ | Enhancement of native microbial activity through nutrient addition. oup.com |

| Bioaugmentation | In-situ/Ex-situ | Introduction of specific microorganisms to the contaminated site. oup.com |

| Soil Washing | Ex-situ | Extraction of contaminants from soil using a washing solution, potentially with surfactants. mdpi.comku.dk |

| Chemical Dehalogenation | Ex-situ | Chemical treatment to remove halogen atoms from the contaminant molecules. tpsgc-pwgsc.gc.ca |

The selection of the most appropriate remediation strategy will depend on various site-specific factors, including the concentration and extent of contamination, soil and hydrogeological conditions, and regulatory requirements.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of bis(2-bromoethyl) butanedioate at the electronic level. These calculations, based on the principles of quantum mechanics, can accurately predict molecular geometries, electronic distributions, and the energetic pathways of chemical reactions.

Electronic Structure Analysis and Conformational Landscapes

The electronic structure of this compound dictates its fundamental chemical properties. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides critical information about the molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical stability and reactivity.

Conformational analysis reveals the various spatial arrangements of the atoms in this compound and their relative energies. Due to the rotational freedom around its single bonds, the molecule can exist in several conformations. Theoretical calculations are employed to identify the most stable conformer (the one with the lowest energy) and to map the potential energy surface, which illustrates the energy changes as the molecule transitions between different conformations.

Table 1: Calculated Rotational Barriers for Key Dihedral Angles in this compound

| Dihedral Angle | Calculated Rotational Barrier (kJ/mol) |

| O=C-C-C | 5.2 |

| C-O-CH2-CH2 | 12.8 |

| O-CH2-CH2-Br | 8.1 |

| Note: Data is illustrative and based on typical values for similar ester and haloalkane functionalities. |

Elucidation of Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This includes the identification and characterization of transition states, which are the high-energy species that exist at the peak of the reaction energy profile.

For instance, in the context of its use in polymerization, theoretical models can predict the step-by-step mechanism of how this monomer incorporates into a growing polymer chain. This includes the energetics of bond formation and breaking, and the geometry of the transition states involved in these processes.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics focuses on the electronic details of a single or a few molecules, molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. This approach is crucial for understanding the bulk properties and intermolecular interactions of this compound.

Investigation of Adsorption Phenomena and Surface Interactions

MD simulations can model the interaction of this compound molecules with various surfaces. This is particularly relevant in applications where the molecule might be used as a coating or an additive. Simulations can provide detailed information on how the molecule orients itself on a surface, the strength of the adsorption, and the nature of the intermolecular forces (e.g., van der Waals, electrostatic) that govern these interactions.

Polymerization Process Simulation and Chain Growth Modeling

In the context of polymer chemistry, MD simulations can provide a dynamic picture of the polymerization process. These simulations can model the diffusion of monomers, the initiation of polymerization, and the subsequent growth of polymer chains. By simulating the movement and interaction of many this compound molecules, researchers can gain insights into the kinetics of polymerization and the resulting microstructure of the polymer.

Prediction of Spectroscopic Properties and Spectral Interpretation

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which can then be compared with experimental spectra for validation and interpretation. For this compound, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and mass spectra.

By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This helps in assigning the observed experimental peaks to specific vibrational modes of the molecule, such as the stretching of the C=O bond in the ester group or the C-Br bond. Similarly, theoretical calculations of NMR chemical shifts can aid in the interpretation of complex NMR spectra, helping to assign signals to specific protons and carbons within the molecule.

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Value | Experimental Value |

| IR (C=O stretch) | ~1735 cm⁻¹ | ~1730-1740 cm⁻¹ |

| ¹H NMR (O-CH2) | ~4.3 ppm | ~4.2-4.4 ppm |

| ¹³C NMR (C=O) | ~172 ppm | ~170-173 ppm |

| Note: Predicted values are based on standard computational methods and may vary depending on the level of theory and basis set used. |

Structure-Property Relationship Predictions for Functional Material Design

Computational chemistry and theoretical modeling are powerful tools for predicting the properties of novel compounds, thereby guiding the design of new functional materials. acs.org By establishing a quantitative structure-property relationship (QSPR), it is possible to correlate a molecule's structural features with its macroscopic properties. nist.govresearchgate.net For this compound, theoretical modeling can provide significant insights into its potential applications by predicting its electronic, thermal, and mechanical characteristics before extensive experimental synthesis and testing are undertaken.

Detailed research findings from computational studies, such as those employing Density Functional Theory (DFT), help in understanding how the distinct components of the this compound molecule—the central butanedioate (succinate) chain, the ester linkages, and the terminal bromoethyl groups—collectively determine its potential as a functional material. acs.orgresearchgate.net

The flexible aliphatic succinate (B1194679) core is known to influence the mechanical properties of materials, often imparting ductility. mdpi.com The presence of ester groups introduces polarity and sites for hydrogen bonding, which can affect intermolecular interactions and, consequently, properties like boiling point and solubility. researchgate.net The terminal bromine atoms are particularly significant as they can heavily influence electronic properties, increase the refractive index, and affect the material's reactivity and thermal stability. nist.govmdpi.com

Illustrative Predicted Electronic Properties via DFT

DFT calculations are commonly used to predict the electronic properties of molecules, which are crucial for applications in organic electronics. tandfonline.commdpi.com Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap generally corresponds to higher reactivity and potential for charge transfer, which is desirable in semiconductor applications. acs.org

The table below presents illustrative data that could be obtained from a DFT study of this compound, based on general principles observed in similar halogenated esters.

| Predicted Parameter | Illustrative Value | Significance for Functional Material |

| HOMO Energy | -7.2 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | A large gap suggests high stability and low reactivity. mdpi.com |

| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule, affecting solubility and intermolecular forces. |

| Polarizability | 25 ų | Influences the refractive index and non-linear optical properties. |

| Disclaimer: The values in this table are illustrative and intended to demonstrate the type of data generated by computational models. They are not based on published experimental or computational results for this compound. |

Illustrative Predicted Physical Properties via QSPR Models

QSPR models can estimate various physical properties based on molecular descriptors derived from the chemical structure. researchgate.net These models are valuable for screening large numbers of compounds for specific applications. nist.gov For a compound like this compound, QSPR can predict properties relevant to its processing and performance as a material component, such as a plasticizer or a monomer for polymerization.

The following table shows examples of physical properties that could be predicted using QSPR models.

| Predicted Property | Illustrative Value | Relevance to Material Design |

| Boiling Point | ~285 °C | Important for determining processing conditions and volatility. researchgate.net |

| Density | ~1.65 g/cm³ | Affects the weight and mechanical integrity of the final material. |

| Refractive Index | ~1.52 | High refractive index is a desirable property for optical applications. |

| Glass Transition Temp. (Tg) | ~ -40 °C | Indicates the temperature at which an amorphous polymer transitions from a rigid to a flexible state. mdpi.com |

| Disclaimer: The values in this table are illustrative and based on general principles of QSPR for halogenated organic esters. They are not based on published experimental or computational results for this compound. |

The computational analysis of this compound, through methods like DFT and QSPR, provides a foundational understanding of its structure-property relationships. The presence of the bromoalkyl groups is expected to be a key determinant of its electronic and optical properties, while the succinate backbone would largely dictate its mechanical flexibility. mdpi.com These theoretical predictions are instrumental in steering experimental research toward the most promising applications for this compound in the field of functional materials.

Advanced Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods provide fundamental insights into the molecular architecture and vibrational characteristics of Bis(2-bromoethyl) butanedioate.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering detailed information about the chemical environment of individual atoms. defence.gov.au For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are employed to confirm its identity and assess purity. indocoanalyticalsolutions.com

In a typical ¹H NMR spectrum of this compound, specific resonance signals correspond to the different types of protons within the molecule. The methylene (B1212753) protons adjacent to the bromine atoms and those adjacent to the ester oxygen atoms will exhibit distinct chemical shifts and coupling patterns. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), can further elucidate the connectivity between these proton groups. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal, with the carbonyl carbons of the ester groups appearing at a characteristic downfield chemical shift.

Table 1: Representative NMR Data for this compound and Related Structures This table presents hypothetical but expected NMR data based on the known structure of this compound and data from similar compounds. Actual experimental values may vary based on solvent and experimental conditions.

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |

| ¹H | 4.30 - 4.40 | Triplet | -O-CH₂ -CH₂-Br |

| ¹H | 3.50 - 3.60 | Triplet | -O-CH₂-CH₂ -Br |

| ¹H | 2.60 - 2.70 | Singlet | -O-C(=O)-CH₂ -CH₂ -C(=O)-O- |

| ¹³C | 171 - 173 | Singlet | C =O |

| ¹³C | 62 - 64 | Singlet | -O-CH₂ -CH₂-Br |

| ¹³C | 28 - 30 | Singlet | -O-CH₂-CH₂ -Br |

| ¹³C | 28 - 30 | Singlet | -O-C(=O)-CH₂ -CH₂ -C(=O)-O- |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. photothermal.comuni-siegen.de These methods are particularly useful for identifying functional groups. indocoanalyticalsolutions.com

In the IR spectrum of this compound, a strong absorption band is expected in the region of 1730-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional groups. Other significant peaks would include C-O stretching vibrations and C-H stretching and bending vibrations. The C-Br stretching frequency typically appears in the lower frequency region of the spectrum.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. mdpi.com While IR spectroscopy is more sensitive to polar bonds, Raman can be more effective for analyzing non-polar bonds and symmetric vibrations. photothermal.com For this compound, Raman spectroscopy could provide clearer signals for the C-C backbone and potentially the C-Br bonds.

Table 2: Key Vibrational Frequencies for this compound This table presents expected vibrational frequencies based on the functional groups present in this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C=O Stretch (Ester) | 1730 - 1750 | IR |

| C-O Stretch (Ester) | 1150 - 1300 | IR |

| C-H Stretch (Alkane) | 2850 - 3000 | IR, Raman |

| C-Br Stretch | 500 - 600 | IR, Raman |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, MALDI-TOF, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. indocoanalyticalsolutions.comgoogle.com

For this compound, which has a molecular weight of approximately 331.99 g/mol , various ionization techniques can be employed. echemi.com Electrospray ionization (ESI-MS) is a soft ionization method that would likely show the protonated molecule [M+H]⁺ or adducts with solvent ions. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is another soft ionization technique suitable for this analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. nih.gov In a GC-MS analysis of this compound, the molecule would be separated from other components in the gas phase before being ionized and fragmented in the mass spectrometer. The resulting fragmentation pattern provides a unique "fingerprint" that can be used for identification. Key fragments would likely arise from the cleavage of the ester bonds and the loss of bromine atoms.

Chromatographic Separations for Complex Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities, starting materials, or other components in a reaction mixture.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a liquid mobile phase. indocoanalyticalsolutions.com For the analysis of this compound, a reversed-phase HPLC method would typically be employed, using a non-polar stationary phase (like C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.comgoogle.com

The retention time of this compound in an HPLC system is a key parameter for its identification. epa.gov By using a suitable detector, such as an ultraviolet (UV) detector (as the ester group has some UV absorbance) or a mass spectrometer (LC-MS), the purity of the compound can be accurately assessed. indocoanalyticalsolutions.comresearchgate.net

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. researchgate.net this compound, with an appropriate boiling point, is amenable to GC analysis. google.com In a typical GC method, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column containing a stationary phase. epa.govgcms.cz

The choice of the stationary phase is critical for achieving good separation. restek.com A non-polar or mid-polar column would likely be suitable for this compound. The separated components are then detected by a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), which provides both quantitative and qualitative information. biologists.com

Morphological and Microstructural Analysis of Derived Materials

The morphology and microstructure of materials derived from this compound, such as polyesters or other polymers, would be critical to understanding their physical properties and performance. These analyses provide insights into the surface features, internal structure, and crystalline nature of the material.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of a material at the micro- and nanoscale. For a polymer derived from this compound, SEM analysis would reveal information about its surface texture, porosity, and the size and shape of any aggregated particles. For instance, in the study of polymer blends or composites, SEM can be used to assess the compatibility and phase distribution of the different components. In the analysis of a synthesized IRBESARTAN drug, SEM analysis demonstrated the formation of a defensive deposit on a carbon steel surface, confirming electrochemical findings. rsc.org Similarly, for novel copolymers, SEM is utilized to characterize their morphology. mdpi.com

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal microstructure of materials. For a polymeric material derived from this compound, TEM could be employed to visualize the arrangement of polymer chains, the morphology of crystalline and amorphous regions, and the dispersion of any nanoparticles or fillers within the polymer matrix. High-resolution TEM (HR-TEM) can even provide insights into the crystal lattice of the material. google.com

X-ray Diffraction (XRD) for Crystalline Structure

X-ray Diffraction (XRD) is the primary technique for determining the crystalline structure of a material. ugr.es It provides information on the arrangement of atoms within a crystal lattice, allowing for the identification of crystalline phases and the determination of crystallite size. ugr.esubd.edu.bn For a semi-crystalline polymer synthesized from this compound, XRD would be used to:

Identify the specific crystalline structure (e.g., triclinic, monoclinic). acs.org

Calculate the degree of crystallinity.

Determine the size and perfection of the crystalline domains.

The diffraction pattern is a unique fingerprint for each crystalline material. ubd.edu.bn For example, single-crystal X-ray diffraction of 2-bromoethylammonium bismuth bromide revealed its transformation from a triclinic to a monoclinic system at different temperatures. acs.org This level of detailed structural analysis would be essential for understanding the structure-property relationships of any crystalline material derived from this compound.

Thermal Analysis Techniques for Polymer Characterization

Thermal analysis techniques are fundamental in polymer science for determining the thermal transitions and stability of materials. ubd.edu.bnnih.govthaiscience.info These properties are crucial for defining the processing conditions and service temperature range of a polymer.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. mt.com For a polymer derived from this compound, DSC analysis would provide key thermal properties, which can be presented in a data table format. DSC is effective for determining melting, crystallization, and transition temperatures. researchgate.net

Table 1: Key Thermal Properties Determined by DSC

| Parameter | Description |